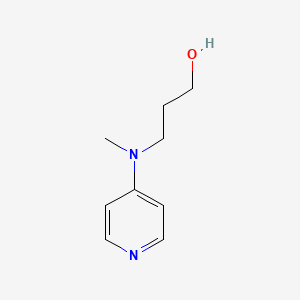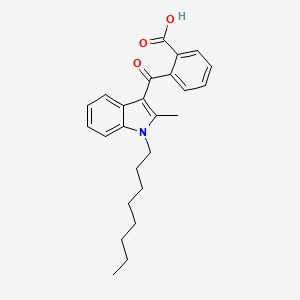
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, characterized by the presence of a methyl group at the 3-position. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction between maleic anhydride and isoprene . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to form the corresponding tetrahydrophthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often under acidic or basic conditions.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrophthalic derivatives.
Hydrolysis: Tetrahydrophthalic acid.
Esterification: Tetrahydrophthalic esters.
Scientific Research Applications
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used as a curing agent for epoxy resins and in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydrophthalic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- Hexahydro-4-methylphthalic anhydride
- Phthalic anhydride
Uniqueness
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its behavior in various chemical reactions and its suitability for specific applications .
Properties
CAS No. |
25417-09-8 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3 |
InChI Key |
WPVDAEVIRRJGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


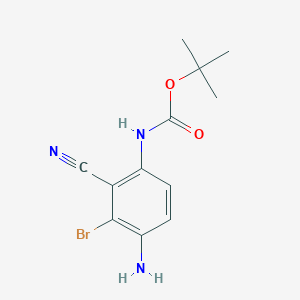
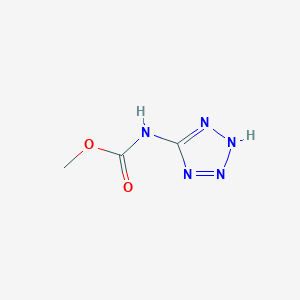
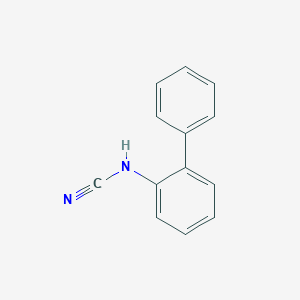
![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)
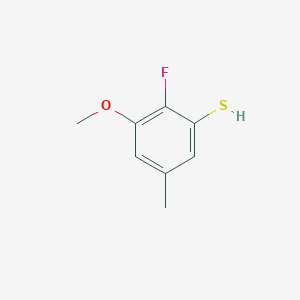
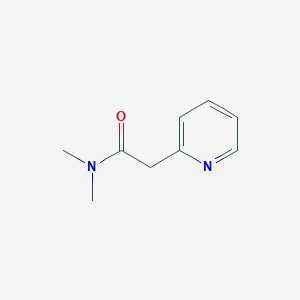

![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)
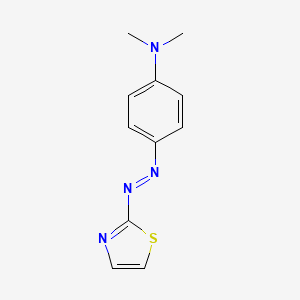
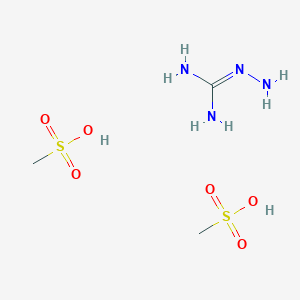
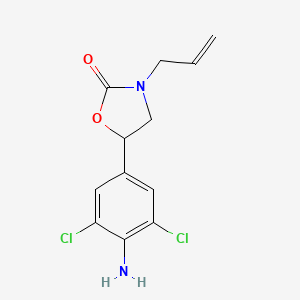
![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)
